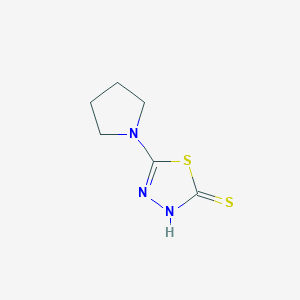

5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol

Description

Properties

IUPAC Name |

5-pyrrolidin-1-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S2/c10-6-8-7-5(11-6)9-3-1-2-4-9/h1-4H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJHGTCUTANFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Route and Cyclization

Step 1: Formation of Thiosemicarbazide Intermediate

Pyrrolidine, as a secondary amine, reacts with carbon disulfide in the presence of ammonium hydroxide to form the corresponding dithiocarbamate salt. Subsequent reaction with hydrazine hydrate in ethanol produces the pyrrolidinyl thiosemicarbazide intermediate.

Step 2: Cyclization to 1,3,4-Thiadiazole Ring

The thiosemicarbazide intermediate undergoes cyclization in acidic media or under reflux conditions with dehydrating agents (e.g., concentrated hydrochloric acid or acetic acid) to form the 1,3,4-thiadiazole ring system. This step results in the formation of this compound.

-

The cyclization typically occurs under reflux for 1–2 hours, with yields ranging from moderate to high (50–80%) depending on reaction conditions and purity of intermediates.

Halogenation and Nucleophilic Substitution Route

Step 1: Preparation of 5-Chloro-1,3,4-thiadiazole-2-thiol Derivative

Starting from the 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) analogs, treatment with thionyl chloride in benzene converts the thiol group at position 2 into a chloro substituent, yielding 5-chloro-1,3,4-thiadiazole derivatives.

Step 2: Nucleophilic Substitution with Pyrrolidine

The 5-chloro substituent is then displaced by nucleophilic attack of pyrrolidine under reflux in methanol or other suitable solvents, often in the presence of a base such as triethylamine. This substitution yields this compound derivatives.

-

This method allows for functionalization at the 5-position by replacing the chlorine atom with various amines, including pyrrolidine, enabling structural diversification.

Biocatalytic Synthesis Approach (Emerging Method)

A novel enzymatic method utilizes Myceliophthora thermophila laccase to catalyze the formation of 1,3,4-thiadiazole aryl thioethers under mild conditions. Although this approach primarily focuses on aryl thioethers, it demonstrates potential for sustainable synthesis of thiadiazole derivatives with thiol functionalities.

This biocatalytic route offers mild reaction conditions, environmentally friendly processes, and yields ranging from 46% to 94% for related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | Amine + CS2 → Thiosemicarbazide → Cyclization | Reflux in acidic media (HCl, AcOH) | 50–80 | Straightforward, well-established | Requires harsh acidic conditions |

| Halogenation + Nucleophilic Substitution | Thiol → Chloride (SOCl2) → Substitution with pyrrolidine | Reflux in methanol, base catalysis | Moderate to high | Allows diverse substitutions | Multi-step, uses toxic reagents |

| Biocatalytic Synthesis | Enzyme-catalyzed thio-Michael addition | Mild, enzymatic, aqueous conditions | 46–94 | Green chemistry, mild conditions | Limited to related thioether types |

Research Findings and Notes

The thiosemicarbazide cyclization method remains the most traditional and widely used route for synthesizing 1,3,4-thiadiazole derivatives, including those with pyrrolidine substituents. The reaction proceeds via ring closure facilitated by acidic or dehydrating conditions, producing the thiol functionality at position 2.

The halogenation followed by nucleophilic substitution offers a versatile pathway to introduce pyrrolidine at the 5-position. This approach benefits from the reactivity of the 5-chloro intermediate, allowing substitution by various nucleophiles.

The enzymatic synthesis method, while novel and promising for sustainability, requires further adaptation and optimization specifically for this compound synthesis.

Spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, and elemental analysis are essential for confirming the structure and purity of the synthesized compound in all methods.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding thiolate.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonic acid

Reduction: 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiolate

Substitution: Alkylated derivatives of the thiadiazole ring

Scientific Research Applications

Biological Activities

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. For instance, derivatives containing the thiadiazole moiety have shown significant antibacterial effects against gram-negative bacteria like E. coli. Studies indicate that these compounds can inhibit enoyl-acyl carrier protein reductase, an essential enzyme for bacterial fatty acid synthesis .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of 1,3,4-thiadiazole derivatives. In vivo studies have shown that certain derivatives exhibit protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models. For example, one study reported that a derivative provided 80% protection at a dosage of 100 mg/kg . The mechanism is believed to involve modulation of GABAergic activity and voltage-gated ion channels .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of a new class of compounds derived from 5-(pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol. The results showed that these compounds exhibited significant antibacterial activity against E. coli, with docking studies revealing strong binding affinities to the active site of enoyl ACP reductase .

| Compound | Activity Against E. coli | Binding Affinity (kcal/mol) |

|---|---|---|

| Compound A | Significant | -8.5 |

| Compound B | Moderate | -7.2 |

| Compound C | Weak | -6.0 |

Case Study 2: Anticonvulsant Efficacy

In another research effort, various derivatives were synthesized and tested for their anticonvulsant properties. One compound showed an LD50 value significantly lower than that of standard anticonvulsants like valproic acid, indicating its potential as a therapeutic agent .

| Compound | LD50 (mg/kg) | Protection (%) at 100 mg/kg |

|---|---|---|

| Compound D | 126.8 | 80% |

| Compound E | 150.0 | 66.67% |

Material Science Applications

Beyond biological applications, this compound is also explored in materials science for its potential as a building block in organic electronics and sensors due to its favorable electronic properties .

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can bind to metal ions, which can modulate enzyme activity and influence biological pathways. The pyrrolidine ring contributes to the compound's ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The biological and physicochemical properties of 1,3,4-thiadiazole-2-thiol derivatives are highly influenced by substituents at the 5-position. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) improve antibacterial potency, likely due to increased electrophilicity enhancing target interactions.

- Aromatic substituents (e.g., pyridyl , nitrophenyl ) exhibit higher bioactivity than aliphatic groups (e.g., ethylamino ), attributed to π-π stacking with microbial enzymes.

- Bulkier groups (e.g., cyclohexylamino ) may reduce synthetic yields but enhance target specificity.

Heterocyclic Variants: Oxadiazole vs. Thiadiazole

Replacing the thiadiazole core with oxadiazole alters electronic properties and stability:

Key Observations :

- Oxadiazole derivatives (e.g., ) exhibit higher melting points, suggesting greater crystallinity and stability.

- Thiadiazole derivatives are more reactive in biological systems due to sulfur’s electron-rich nature, enabling disulfide bond formation or metal chelation .

Application-Focused Derivatives

2.3.1. Lincomycin-Thiadiazole Hybrids

Several 1,3,4-thiadiazole-2-thiol derivatives are conjugated to lincomycin to enhance antibacterial activity:

Key Observations :

- Methylthio-phenyl substituents (e.g., ) achieve higher yields (44%) and lower MIC values, indicating superior antibacterial efficacy.

- Nitro groups (e.g., ) enhance potency against resistant strains, likely by inhibiting bacterial efflux pumps.

2.3.2. Antioxidant and Anti-inflammatory Derivatives

Compounds like 5-substituted-2-mercapto-1,3,4-thiadiazoles (e.g., ) exhibit antioxidant activity due to the thiol group’s radical-scavenging ability. For example:

- 5-(Phenylamino)-1,3,4-thiadiazole-2-thiol shows dual antibacterial and anti-inflammatory effects in .

Biological Activity

5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a thiadiazole moiety. The presence of the thiol group enhances its reactivity and biological interactions. Its unique structure allows it to act as a versatile building block in the synthesis of various pharmaceutical agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In one study, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | |

| Gram-negative bacteria | High | |

| Fungi | High |

Anticancer Properties

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it inhibits the growth of various cancer cell lines, including PC3 (prostate cancer) and HT29 (colon cancer). The anticancer mechanism is thought to involve apoptosis induction and inhibition of specific enzymes like lipoxygenase .

Case Study: Cytotoxicity Evaluation

In a cytotoxicity evaluation using the MTT assay, this compound showed IC50 values comparable to standard chemotherapeutic agents. The compound's efficacy was attributed to its ability to induce cell cycle arrest and promote programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties . Studies have reported that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in cancer progression and inflammation.

- Cell Membrane Disruption : It affects microbial cell membranes leading to cell death.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyrrolidin-1-yl)-1,3,4-thiadiazole-2-thiol, and how are reaction conditions optimized?

- The compound is typically synthesized via condensation of thiosemicarbazide derivatives with pyrrolidine-containing precursors. A general procedure involves refluxing reactants in glacial acetic acid, followed by basification and recrystallization (e.g., ethanol) to isolate the product . Key parameters for optimization include reaction time (monitored via TLC), solvent choice (e.g., acetic acid for protonation), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the presence of pyrrolidine protons (δ ~2.5–3.5 ppm) and thiadiazole sulfur environments. For example, SH groups in thiadiazole derivatives resonate near δ 10.0 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., EI-MS m/z 305 [M+1] for analogous compounds) and fragmentation patterns .

- X-ray Crystallography: Determines crystal packing and dihedral angles between thiadiazole and pyrrolidine rings (e.g., deviations of 18–30° observed in related structures) .

Q. What solvents and purification methods are recommended for this compound?

- Polar aprotic solvents (e.g., DMSO, acetone) enhance solubility during synthesis. Purification often involves recrystallization from ethanol/water mixtures or column chromatography for intermediates. Purity is validated via HPLC (>95%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the thiadiazole core in cross-coupling reactions?

- The electron-withdrawing thiadiazole moiety directs electrophilic substitution. For example, the sulfur atoms in the thiadiazole ring stabilize negative charges, making the C-2 position (adjacent to the thiol group) reactive toward alkylation or arylation. Substituents on the pyrrolidine ring (e.g., electron-donating groups) modulate nucleophilicity, as shown in analogous imidazole-thiol systems .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?

- Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (e.g., pH, solvent polarity). To address this:

- Standardize protocols: Use consistent cell lines (e.g., E. coli ATCC 25922 for antibacterial assays) and solvent controls (DMSO ≤1% v/v) .

- Validate mechanisms: Compare docking studies (e.g., binding to bacterial DNA gyrase) with experimental inhibition data .

Q. How can computational methods improve experimental design for derivatization?

- Molecular docking: Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. For example, thiadiazole-thiol derivatives show high affinity for hydrophobic enzyme pockets .

- DFT calculations: Optimize reaction pathways for functionalization (e.g., Fukui indices identify nucleophilic sites on the thiadiazole ring) .

Methodological Challenges and Solutions

Q. Why do solubility issues arise in biological assays, and how are they mitigated?

- The thiol group and aromatic system reduce aqueous solubility. Solutions include:

- Prodrug design: Convert the thiol to a disulfide or ester derivative for improved bioavailability .

- Nanoparticle encapsulation: Use PEGylated liposomes to enhance delivery .

Q. How are reaction kinetics and selectivity controlled during functional group transformations?

- Temperature control: Lower temperatures (0–5°C) favor thiolate anion formation for selective alkylation .

- Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.